molecular formula C15H17NO3 B598990 benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-29-9

benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B598990
CAS RN: 148404-29-9
M. Wt: 259.305
InChI Key: UKDGMCVWUBALEW-UHFFFAOYSA-N
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Description

Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound with the molecular formula C15H17NO3 . It has a molecular weight of 259.3 . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), and 1 ketone (aliphatic) . It contains a total of 36 atoms; 17 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 415.7±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is similar to that of certain pyrrole-based natural products, which are known for their antibacterial and antifungal properties . Researchers can modify the benzyl group to create derivatives with potential therapeutic effects.

Agrochemical Development

Derivatives of this compound have been studied for their insecticidal and acaricidal activities. The structural similarity to chlorfenapyr, a commercial insecticide, suggests that it could serve as a starting point for developing new pesticides .

properties

IUPAC Name

benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDGMCVWUBALEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721672
Record name Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS RN

148404-29-9, 1217315-21-3
Record name Phenylmethyl hexahydro-5-oxocyclopenta[c]pyrrole-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148404-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
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